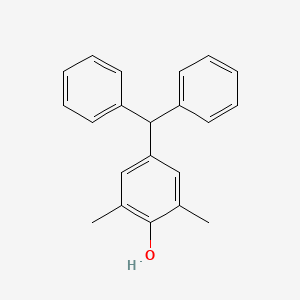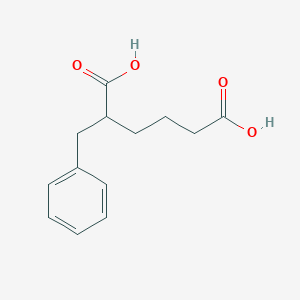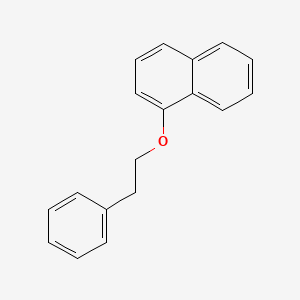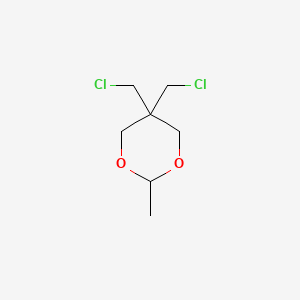
Chromium--titanium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium–titanium (3/1) is a compound that combines the properties of both chromium and titanium. Chromium is known for its high melting point, hardness, and resistance to corrosion, while titanium is renowned for its strength, low density, and biocompatibility. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium–titanium (3/1) can be achieved through various synthetic routes. One common method involves the reduction of titanium dioxide (TiO₂) with chromium metal at high temperatures. This process typically requires a reducing agent, such as magnesium or aluminum, to facilitate the reduction reaction. The reaction is carried out in an inert atmosphere to prevent oxidation of the metals.
Industrial Production Methods
In industrial settings, the production of chromium–titanium (3/1) often involves the use of molten salt electrolysis. This method allows for the efficient extraction of the metals from their respective ores and their subsequent combination to form the desired compound. The process is highly controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium–titanium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Chromium–titanium (3/1) can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium oxides and titanium oxides, while reduction reactions may yield pure chromium and titanium metals.
Wissenschaftliche Forschungsanwendungen
Chromium–titanium (3/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation reactions. Its high surface area and reactivity make it an effective catalyst for these processes.
Biology: In biological research, chromium–titanium (3/1) is used in the development of biosensors and bioimaging agents. Its biocompatibility and ability to interact with biological molecules make it a valuable tool in these fields.
Medicine: The compound is used in the development of medical implants and prosthetics due to its strength, low density, and biocompatibility. It is also being investigated for its potential use in drug delivery systems.
Industry: In industrial applications, chromium–titanium (3/1) is used in the production of high-strength alloys and coatings. Its resistance to corrosion and high-temperature stability make it ideal for use in harsh environments.
Wirkmechanismus
The mechanism by which chromium–titanium (3/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound interacts with reactant molecules to lower the activation energy of the reaction, thereby increasing the reaction rate. In biological applications, the compound can interact with cellular components, such as proteins and nucleic acids, to modulate their activity and function.
Vergleich Mit ähnlichen Verbindungen
Chromium–titanium (3/1) can be compared with other similar compounds, such as chromium–nickel (3/1) and titanium–aluminum (3/1). While these compounds share some properties, chromium–titanium (3/1) is unique in its combination of high strength, low density, and biocompatibility. This makes it particularly valuable in applications where these properties are critical.
List of Similar Compounds
- Chromium–nickel (3/1)
- Titanium–aluminum (3/1)
- Chromium–cobalt (3/1)
- Titanium–vanadium (3/1)
Eigenschaften
CAS-Nummer |
12599-27-8 |
|---|---|
Molekularformel |
Cr3Ti |
Molekulargewicht |
203.86 g/mol |
IUPAC-Name |
chromium;titanium |
InChI |
InChI=1S/3Cr.Ti |
InChI-Schlüssel |
IDFTVAXTFWUBTP-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Cr].[Cr].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)






![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)

![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)
